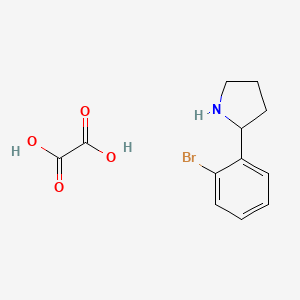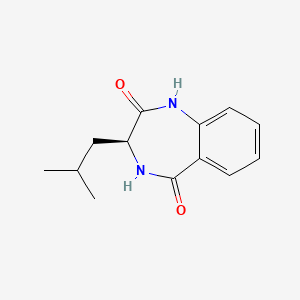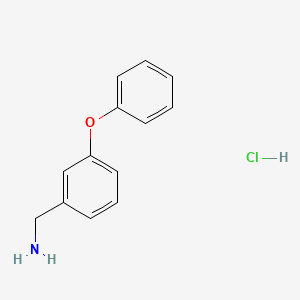
3-Phenoxybenzylamine hydrochloride
Overview
Description
3-Phenoxybenzylamine hydrochloride is a chemical compound with the empirical formula C13H14ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 235.71 . The SMILES string representation of the molecule is Cl.NCc1cccc(Oc2ccccc2)c1 .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 235.71 . The SMILES string representation of the molecule is Cl.NCc1cccc(Oc2ccccc2)c1 .Scientific Research Applications
Synthesis and Biological Activity
- N-methyl-N-phenyl-3-phenoxyphenylamidine Synthesis : A study by Popov et al. (2013) demonstrates the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, which is predicted to have high biological activities like anti-tumor, anti-cancer, and anti-thrombosis effects. This compound is synthesized from 3-phenoxybenzyl acid ethylimidate hydrochloride, a derivative of 3-phenoxybenzonitrile, showcasing potential pharmaceutical applications (Popov, Korchagina, & Karataeva, 2013).
Hepatoprotective Properties
- Hepatoprotector Activity of Hydrophilic Derivatives : Dyubchenko et al. (2006) synthesized hydrophilic derivatives based on alkylsubstituted phenols, including compounds related to 3-phenoxybenzylamine hydrochloride. Some of these compounds showed pronounced hepatoprotector activity in models of toxic hepatitis, indicating potential in liver protection research (Dyubchenko et al., 2006).
Synthesis of Biologically Active Molecules
- 3-(Phenylmethoxy)phenol Synthesis : Research by Yadav and Badure (2008) on the synthesis of 3-(phenylmethoxy)phenol, an intermediate for various biologically active molecules, involves a compound structurally related to this compound. This synthesis uses phase transfer catalysis, highlighting a method for producing biologically relevant compounds (Yadav & Badure, 2008).
Chemical Synthesis Applications
- Novel Synthesis Methods : A study by Shi et al. (2005) explored the synthesis of N-hydroxylacridine derivatives in water using triethylbenzylammonium chloride, showing the relevance of compounds similar to this compound in facilitating chemical reactions (Shi, Mou, Zhuang, & Wang, 2005).
Safety and Hazards
3-Phenoxybenzylamine hydrochloride is classified as Acute Tox. 3 Oral . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It is harmful if inhaled and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
3-Phenoxybenzylamine hydrochloride, also known as (3-phenoxybenzyl)amine hydrochloride, primarily targets alpha-adrenergic receptors . These receptors are present in the muscle that lines the walls of blood vessels .
Mode of Action
The compound acts as an alpha-adrenergic antagonist . It works by blocking alpha receptors in certain parts of the body . When the receptors are blocked by this compound, the muscle relaxes and the blood vessels widen .
Biochemical Pathways
It is known that the compound’s action on alpha-adrenergic receptors can influence various physiological processes, including blood pressure regulation and peripheral vasodilation .
Pharmacokinetics
Similar compounds like phenoxybenzamine are known to distribute to and accumulate in adipose tissues, and are primarily excreted in urine and bile .
Result of Action
The primary result of this compound’s action is a lowering of blood pressure . This is due to the relaxation of the muscle lining the blood vessels, leading to their widening . It can also increase blood flow to the skin, mucosa, and abdominal viscera .
Biochemical Analysis
Biochemical Properties
3-Phenoxybenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters, affecting neuronal signaling and function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound can also affect the levels of metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via organic cation transporters, which facilitate its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and transcriptional regulation .
Properties
IUPAC Name |
(3-phenoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h1-9H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHUUKYIUOHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590025 | |
| Record name | 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376637-85-3 | |
| Record name | Benzenemethanamine, 3-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376637-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)
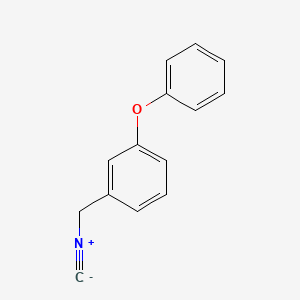
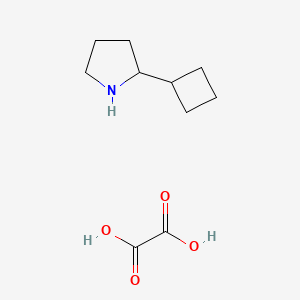

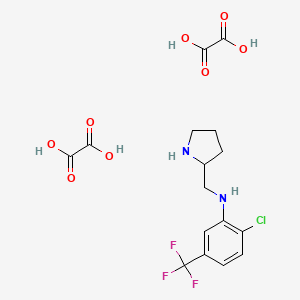



![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)
![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)
